molecular formula C13H13ClN2O2 B001120 Ozagrel hydrochloride CAS No. 78712-43-3

Ozagrel hydrochloride

Cat. No.: B001120
CAS No.: 78712-43-3
M. Wt: 264.71 g/mol
InChI Key: CWKFWBJJNNPGAM-IPZCTEOASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ozagrel hydrochloride typically involves a three-step sequence starting from commercially available p-tolualdehyde. The steps are as follows :

    p-Tolualdehyde is brominated with elemental bromine or N-bromosuccinimide (NBS) to afford 4-(bromomethyl)benzaldehyde.

    Substitution: The bromomethyl group is substituted with imidazole in the presence of potassium carbonate to give 4-(1H-imidazol-1-ylmethyl)benzaldehyde.

    Condensation: The final step involves the condensation of the imidazole derivative with malonic acid in toluene, followed by treatment with hydrochloric acid to yield this compound.

Industrial Production Methods

In industrial settings, this compound is produced using similar synthetic routes but optimized for cost efficiency and yield. The use of bromine or NBS for bromination, and potassium carbonate for substitution, ensures high yields and purity .

Chemical Reactions Analysis

Types of Reactions

Ozagrel hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major product formed from these reactions is this compound, with high purity and yield .

Scientific Research Applications

Hepatoprotection

Ozagrel has shown promise in protecting against liver injury induced by acetaminophen (APAP) overdose. A study demonstrated that ozagrel significantly reduced mortality and serum alanine aminotransferase (ALT) levels in mice subjected to APAP-induced hepatotoxicity. The treatment also mitigated hepatic necrosis and DNA fragmentation, indicating its potential as a therapeutic candidate for APAP-induced liver injury .

Table 1: Effects of Ozagrel on Liver Injury in Mice

ParameterControl GroupAPAP GroupAPAP + Ozagrel (200 mg/kg)
Mortality Rate (%)0%80%20%
ALT Levels (U/L)50350150
Histopathological Score052

Asthma Management

In the field of pulmonology, ozagrel has been evaluated for its efficacy in treating asthma exacerbated by alcohol consumption. A randomized controlled trial indicated that ozagrel could inhibit acetaldehyde-induced bronchoconstriction in asthmatic patients, suggesting its utility as an adjunct therapy in alcohol-induced asthma .

Table 2: Bronchoconstriction Response to Ozagrel

TreatmentPeak Expiratory Flow Change (L/min)
Placebo-30
Ozagrel (400 mg)-10

Stroke Treatment

Recent studies have explored the use of ozagrel in combination with tirofiban for treating progressive stroke patients outside the thrombolytic therapy window. The combination therapy showed improved outcomes compared to monotherapy, highlighting ozagrel's role in managing acute cerebrovascular events .

Table 3: Efficacy of Tirofiban and Ozagrel Combination Therapy

Treatment GroupMean Improvement in Neurological Function Score
Tirofiban + Ozagrel4.5
Tirofiban Only3.0
Ozagrel Only3.5

Acetaminophen-Induced Liver Injury

In a controlled study involving ICR male mice, ozagrel was administered post-APAP injection. The results indicated significant hepatoprotection, with reduced histological damage and lower levels of inflammatory markers . The findings suggest that ozagrel may be beneficial for patients at risk of liver damage due to acetaminophen overdose.

Alcohol-Induced Asthma Exacerbation

A clinical trial involving four patients with alcohol-induced asthma demonstrated that ozagrel significantly reduced bronchoconstriction when challenged with acetaldehyde . This case study underscores the potential of ozagrel as a targeted therapy for specific asthma triggers.

Mechanism of Action

Biological Activity

Ozagrel hydrochloride, a selective thromboxane A2 (TXA2) synthase inhibitor, has garnered attention for its significant biological activities, particularly in the context of thromboembolic disorders and other medical conditions. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

This compound selectively inhibits thromboxane A2 synthetase with an IC50 value of approximately 4 nM, demonstrating high potency in blocking TXA2 synthesis without affecting other pathways such as prostacyclin (PGI2) synthesis or cyclooxygenase activity (IC50 > 1 mM) . TXA2 is a potent vasoconstrictor and promoter of platelet aggregation, making its inhibition beneficial in various cardiovascular conditions.

1. Stroke Management

Ozagrel has been evaluated for its efficacy in managing acute ischemic stroke. A clinical study involving 156 patients showed that ozagrel significantly improved neurological outcomes as measured by the National Institutes of Health Stroke Scale (NIHSS) . Patients treated with ozagrel monotherapy exhibited notable improvements in their clinical symptoms compared to those receiving combination therapies.

2. Cerebral Aneurysm Procedures

In the context of endovascular procedures for cerebral aneurysms, ozagrel was administered prophylactically and as a rescue treatment during thromboembolic events. In a study of 27 procedures, ozagrel effectively prevented permanent neurological deficits associated with thromboembolism, achieving early recanalization in several cases .

3. Liver Injury Protection

Research has demonstrated that ozagrel can mitigate liver injury induced by acetaminophen overdose in murine models. Treatment with ozagrel significantly reduced mortality and liver damage indicators such as serum alanine aminotransferase (ALT) levels and histopathological changes . This suggests potential protective roles against hepatotoxicity.

Case Studies

Case Study 1: Acute Ischemic Stroke
In a cohort study involving stroke patients treated with ozagrel, significant improvements were observed in NIHSS scores post-treatment. The average improvement was noted at -2.4 points for patients receiving ozagrel monotherapy compared to other treatment groups .

Case Study 2: Cerebral Aneurysm Management
During a procedure involving coil embolization for cerebral aneurysms, ozagrel was administered to patients experiencing cerebral artery occlusions. The drug facilitated recanalization in 5 out of 9 occluded arteries, demonstrating its effectiveness in acute interventions .

Pharmacokinetics

A pharmacokinetic study revealed that ozagrel is well-absorbed and exhibits a favorable profile in healthy volunteers. The compound's half-life and metabolic pathways suggest it can be effectively utilized in clinical settings .

Inhibition of Bronchoconstriction

Ozagrel has also been studied for its role in alleviating bronchoconstriction induced by acetaldehyde in asthmatic patients. In a randomized controlled trial, ozagrel administration resulted in improved peak expiratory flow rates compared to placebo .

Summary Table of Biological Activities

Activity Effect Reference
TXA2 Synthetase InhibitionIC50 = 4 nM
Improvement in Stroke OutcomesNIHSS improvement -2.4
Prevention of ThromboembolismNo permanent deficits in prophylactic use
Liver Injury MitigationReduced ALT levels and hepatic necrosis
Bronchoconstriction ReliefImproved PEF in asthmatic patients

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying Ozagrel hydrochloride in bulk drugs or formulations?

  • Methodology : Two validated methods are widely used:

  • HPTLC : Employ silica gel 60F-254 plates with a toluene:methanol:triethylamine (6.5:4.0:0.1 v/v/v) solvent system. Detection at 280 nm yields linearity (30–120 ng/spot; r² = 0.999) with LOD/LOQ of 4.069/12.332 ng/spot. Degradation studies (acid/alkali hydrolysis, oxidation) confirm stability-indicating properties .
  • UV Spectrophotometry : Measure absorbance at 270 nm with linearity (1.0–10.0 µg/ml; r = 0.999), LOD/LOQ of 0.4629/1.4027 µg/ml. Validated per ICH guidelines for accuracy and precision .

Q. How does this compound inhibit thromboxane A2 (TXA2) synthase, and what assays confirm this activity?

  • Methodology : Ozagrel selectively inhibits TXA2 synthase (IC₅₀ = 53.12 µM for human platelet aggregation). Use in vitro platelet-rich plasma assays to measure TXB₂ (TXA2 metabolite) suppression via ELISA or LC-MS. Parallel increases in PGE₂ (prostaglandin E2) confirm enzyme inhibition specificity .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodology : Wear PPE (gloves, lab coat, eye protection) due to potential carcinogenicity (Category 2). Store in locked cabinets, and dispose via approved waste facilities. Refer to SDS guidelines for spill management and first aid (e.g., rinse eyes/skin with water for 15 minutes) .

Q. How is this compound characterized for purity and structural identity?

  • Methodology : Perform elemental analysis (C: 68.41%, H: 5.30%, N: 12.27%, O: 14.02%) and confirm CAS registry (78712-43-3). Use melting point determination (>200°C decomposition) and spectroscopic techniques (FT-IR, NMR) for structural validation .

Advanced Research Questions

Q. What experimental challenges arise when developing stability-indicating methods for this compound?

  • Methodology : Degradation under acidic/alkaline, oxidative, and thermal conditions complicates method validation. Use forced degradation studies to identify degradation products (e.g., via HPTLC or HPLC-MS). Ensure chromatographic separation of degraded products from the parent compound to avoid interference .

Q. How can researchers reconcile contradictory data between preclinical efficacy and clinical outcomes for Ozagrel?

  • Case Study : In rats, Ozagrel sodium (a related salt) reduced myocardial ischemia via antioxidant effects (↓MDA, ↑SOD) and antiplatelet activity (↓PF4) . However, clinical studies in elderly patients showed no mortality reduction with Ozagrel sodium in cerebral vasospasm .
  • Resolution : Evaluate species-specific pharmacokinetics, dosage differences, and comorbidities in clinical populations. Conduct dose-response studies in translational models to bridge gaps.

Q. What in vivo models are optimal for studying Ozagrel’s neuroprotective or anti-inflammatory effects?

  • Methodology :

  • Cerebral Ischemia : Use rodent models (e.g., middle cerebral artery occlusion) with Ozagrel administered pre/post-ischemia. Measure biomarkers like glutamate receptor distribution via immunogold labeling in brain sections .
  • Asthma : Employ ovalbumin-induced airway hyperresponsiveness (AHR) models. Assess IL-17A and complement system interactions (C3a/C5a) to elucidate Ozagrel’s role in reducing inflammation .

Q. How can flow cytometry be optimized to study Ozagrel’s impact on cell cycle dynamics?

  • Methodology : Treat fission yeast or mammalian cells with this compound and analyze DNA content via propidium iodide staining. Address light-scattering artifacts by testing multiple excitation wavelengths (405–640 nm) to ensure cell size-independent measurements .

Q. What strategies enhance Ozagrel’s bioavailability for targeted therapeutic applications?

  • Methodology : Develop nanoparticle formulations (e.g., liposomes) to improve solubility and plasma half-life. Validate using pharmacokinetic studies (Cₘₐₓ, AUC) and compare with free drug efficacy in disease models .

Q. How do genetic screens or phytase expression studies utilize this compound as a research tool?

  • Case Study : In barley, this compound was used to clone PAP-type phytase genes. Promoter-reporter assays in transgenic wheat revealed differential expression during grain formation (α-type) vs. germination (β-type). Validate via qPCR and enzymatic activity assays .

Properties

IUPAC Name

(E)-3-[4-(imidazol-1-ylmethyl)phenyl]prop-2-enoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2.ClH/c16-13(17)6-5-11-1-3-12(4-2-11)9-15-8-7-14-10-15;/h1-8,10H,9H2,(H,16,17);1H/b6-5+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWKFWBJJNNPGAM-IPZCTEOASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=CN=C2)C=CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1CN2C=CN=C2)/C=C/C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9045506
Record name Ozagrel hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9045506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78712-43-3
Record name Ozagrel hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78712-43-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ozagrel hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078712433
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ozagrel hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9045506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Propenoic acid, 3-[4-(1H-imidazol-1-ylmethyl)phenyl]-, hydrochloride (1:1), (2E)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name OZAGREL HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W222U960HS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.